molecular formula C12H20N4O B13036633 6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL

6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL

Katalognummer: B13036633
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: GWGVOSGJTDPMMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL is a heterocyclic compound that contains both pyrimidine and piperidine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their condensation and cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-2-methylpyrimidin-4-OL: Lacks the piperidine moiety.

    2-Methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL: Lacks the amino group.

    6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-2-OL: Different position of the hydroxyl group.

Uniqueness

6-Amino-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-OL is unique due to the presence of both amino and hydroxyl groups, as well as the piperidine moiety.

Eigenschaften

Molekularformel

C12H20N4O

Molekulargewicht

236.31 g/mol

IUPAC-Name

4-amino-2-methyl-5-(2-piperidin-4-ylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H20N4O/c1-8-15-11(13)10(12(17)16-8)3-2-9-4-6-14-7-5-9/h9,14H,2-7H2,1H3,(H3,13,15,16,17)

InChI-Schlüssel

GWGVOSGJTDPMMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C(=O)N1)CCC2CCNCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.